

Application Notes and Protocols for Voluntary Oral Administration of Drugs in Mice

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods of voluntary oral drug administration in mice. These techniques are presented as refinements to the traditional oral gavage method, aiming to reduce animal stress and injury, thereby improving animal welfare and the reliability of scientific data.[1][2][3]

Introduction

Oral drug administration is a common procedure in preclinical research. While oral gavage is a widely used technique, it can be stressful for the animals and may lead to physiological changes that can confound experimental results.[3][4] Voluntary oral administration methods offer a less invasive alternative, promoting natural ingestion of substances in a palatable vehicle.[5][6] These methods can lead to improved animal welfare and more reliable and reproducible data. This document outlines protocols for three common methods: drug administration in a flavored gelatin, in sweetened condensed milk, and blended with peanut butter.

General Considerations for Voluntary Oral Administration



- Palatability: The success of these methods hinges on the palatability of the vehicle. It is crucial to select a vehicle that is highly appealing to the mice and effectively masks any unpleasant taste of the drug.[6][7]
- Acclimation and Training: Mice should be acclimated to the vehicle before the introduction of the drug.[6][7][8] This training period helps to ensure consistent and complete consumption of the dosed vehicle.
- Dose Accuracy: While voluntary, these methods can provide accurate dosing. It is essential
 to ensure that each mouse consumes the entire dose. This often requires individual housing
 and monitoring during administration.[6][7]
- Drug Stability: The stability of the drug in the chosen vehicle should be considered, especially for chronic studies.[6]

Method 1: Administration in Flavored Gelatin

This method involves incorporating the drug into a palatable, flavored gelatin matrix. It is a reliable method for both acute and chronic oral drug treatment.[2][7]

Experimental Protocol

Materials:

- Gelatin powder
- Artificial sweetener (e.g., sucralose, Splenda®)[4][7]
- Flavoring essence (e.g., strawberry, chocolate)[7]
- Drug substance
- Vehicle for the drug
- 24-well flat-bottom tissue culture plate (as a mold)[4][7]
- Heating plate or water bath



Micro spatula and scalpel[7]

Procedure:

- Preparation of Gelatin Stock Solution:
 - Prepare an 8% gelatin stock solution by dissolving gelatin in a 2% sucralose solution.
 - Heat the solution to 55-60°C until the gelatin is completely dissolved and the solution is clear.[4] This stock can be stored at -20°C for up to 3 months.[7]
- Preparation of Drug-Jelly:
 - Dissolve the drug in a suitable vehicle. For example, Rimonabant can be prepared in a Splenda® solution with 0.1% TWEEN80®.[4]
 - \circ In a well of a 24-well plate, mix the drug solution with the warmed gelatin stock and flavoring essence. A typical ratio is 450 μ L of drug solution to 1300 μ L of gelatin stock and 150 μ L of flavoring.[4]
 - Mix thoroughly and allow the jelly to set at 4°C for at least 3 hours.[4]
- Acclimation and Training:
 - For 2-4 days prior to the experiment, provide the mice with a small piece of vehicle-only jelly (without the drug) at the same time each day.[7]
 - This trains the mice to readily accept the jelly.
- Drug Administration:
 - On the day of the experiment, provide each mouse with a pre-weighed piece of the drugcontaining jelly.
 - Ensure each mouse is housed individually during administration to prevent fighting over the jelly and to confirm complete consumption.



 The amount of jelly to be given is calculated based on the mouse's body weight and the desired drug dosage.[4]

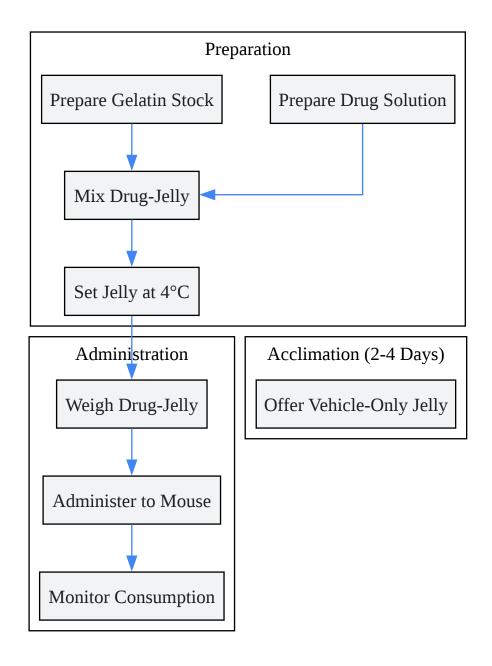
Data Presentation

Parameter	C57BL/6J Mice	FVB/N Mice
Ingestion Time for Unflavored Gelatin	Lower	Higher[9]
Ingestion Time for Strawberry Flavored Gelatin	Lower	Higher[9]
Ingestion Time for Lemon Flavored Gelatin	High (low preference)	High (low preference)[9]
Ingestion Time for Diet- Flavored Gelatin	Lower	Higher[9]

Table 1: Comparison of Gelatin Ingestion Times in Different Mouse Strains. Data suggests that C57BL/6J mice are generally more willing to consume gelatin than FVB/N mice, and that flavor can influence consumption time.[9]

Workflow Diagram





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Caption: Workflow for voluntary oral administration of drugs in gelatin.

Method 2: Micropipette-Guided Drug Administration (MDA) in Sweetened Condensed Milk

The MDA method utilizes a micropipette to deliver a precise volume of a drug mixed with a palatable solution, typically sweetened condensed milk.[1][8] This technique is particularly useful for delivering an exact dose in a controlled manner.[8]



Experimental Protocol

Materials:

- Sweetened condensed milk
- Water
- · Drug substance
- Vehicle for the drug (if not water-soluble)
- Micropipette and tips (e.g., p200)[10]
- Magnetic stirrer (optional, for suspensions)[10]

Procedure:

- Preparation of Vehicle Solution:
 - Dilute sweetened condensed milk with water. A common ratio is 1:1, but can be adjusted.
 [8] For some protocols, a 4:10 ratio of condensed milk to water is used.[10]
- Preparation of Drug Solution:
 - Dissolve or suspend the drug in the appropriate solvent.
 - Mix the drug solution with the sweetened condensed milk vehicle to achieve the desired final concentration.[8] For suspensions, continuous stirring may be necessary to ensure homogeneity.[10]
- · Acclimation and Training:
 - Day 1: Gently restrain the mouse and introduce the micropipette tip with the vehicle-only solution to its mouth to encourage drinking.[10][11]
 - Day 2: Use a gentler restraint (e.g., tail restraint) and again offer the vehicle solution.[8]
 [11]



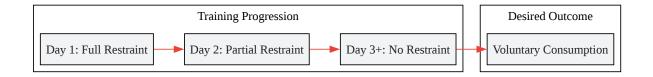
- Subsequent Days: Continue training, gradually reducing restraint until the mouse voluntarily drinks from the micropipette without any handling.[8][11]
- Drug Administration:
 - Once the mice are trained, the drug-containing solution can be administered.
 - Draw the calculated volume of the drug-milk mixture into the micropipette.
 - Present the pipette tip to the mouse and allow it to voluntarily consume the entire volume.

Data Presentation

Method	Success Rate	Notes
Gavage-Needle Voluntary Consumption (GVC)	95.0% (n=459/483)[12]	A modification of MDA where a plastic gavage needle is used for delivery, allowing for seamless transition to gavage if not consumed voluntarily.[12]

Table 2: Success rate of the Gavage-Needle Voluntary Consumption (GVC) method, a technique similar to MDA.[12]

Logical Relationship Diagram



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Caption: Training progression for the Micropipette-Guided Drug Administration (MDA) method.

Method 3: Administration in Peanut Butter



This method involves mixing the drug with a small, palatable pellet of peanut butter. It is a simple and effective method for voluntary self-administration.[6]

Experimental Protocol

Materials:

- Peanut butter
- · Drug substance
- · Weighing scale
- Spatula

Procedure:

- Preparation of Drug-Peanut Butter Pellet:
 - Weigh the desired amount of drug.
 - Thoroughly mix the drug with a pre-weighed amount of peanut butter to form a homogenous pellet.
- Acclimation and Training:
 - For approximately 3 days before the study, acclimate the mice to being singly housed and provide them with a placebo peanut butter pellet (without the drug).[6] This allows for accurate measurement of food intake and ensures the mice will readily consume the pellet.[6]
- Drug Administration:
 - Provide the drug-containing peanut butter pellet to the individually housed mouse.
 - Monitor the mouse to ensure the entire pellet is consumed in a short time frame.

Signaling Pathway for Palatable Food Acceptance

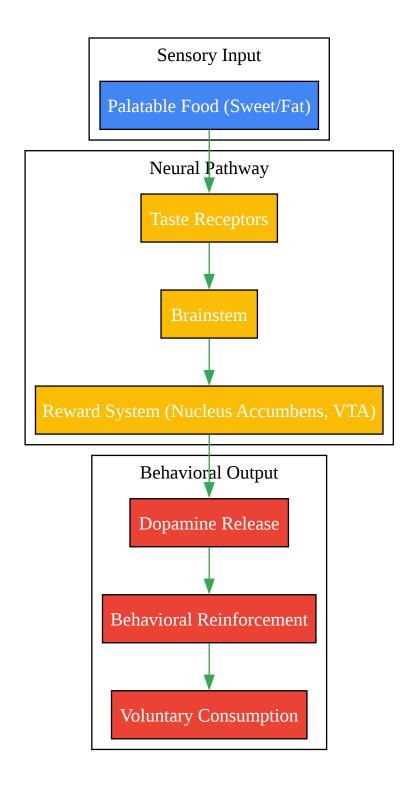


Methodological & Application

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The voluntary acceptance of drugs in palatable vehicles is driven by the brain's reward system. The sweet taste of sugar or the high-fat content of peanut butter activates taste receptors on the tongue. This sensory information is relayed to the brainstem and then to higher brain centers, including the nucleus accumbens and ventral tegmental area, which are key components of the reward pathway. The release of dopamine in these areas reinforces the behavior, making the animal more likely to consume the substance again.





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Caption: Simplified signaling pathway of palatable food acceptance leading to voluntary consumption.



Conclusion

Voluntary oral administration methods in mice are valuable refinements in preclinical research. They offer a means to administer drugs in a less stressful and more humane manner compared to traditional oral gavage. The choice of method will depend on the specific drug, the experimental design, and the strain of mice being used. Proper acclimation and monitoring are key to the success of these techniques. By reducing stress-induced physiological changes, these methods can contribute to more reliable and ethically sound scientific outcomes.

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